2-(5-Bromo-4-oxo-2-penten-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(5-Bromo-4-oxo-2-penten-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-oxo-2-penten-1-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-oxo-2-penten-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced isoindoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Its derivatives have been evaluated for their potential anticonvulsant and antipsychotic activities.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-oxo-2-penten-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Bromo-4-oxo-2-penten-1-yl)isoindoline-1,3-dione include:
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10BrNO3 |
---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
2-(5-bromo-4-oxopent-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-6H,7-8H2 |
InChI Key |
HAADRIFTETVULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CC(=O)CBr |
Origin of Product |
United States |
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